5-Hydroxy-2-(methylthio)benzonitrile
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Overview
Description
5-Hydroxy-2-(methylsulfanyl)benzonitrile: is an organic compound with the molecular formula C8H7NOS and a molecular weight of 165.21 g/mol . This compound is characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a nitrile group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(methylsulfanyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-hydroxy-2-iodobenzonitrile with methylthiolate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-Hydroxy-2-(methylsulfanyl)benzonitrile can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN3)
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
5-hydroxy-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,1H3 |
InChI Key |
VTHFZOSNFXYFTB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
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